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Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
Akt-IN-7, auch als Verbindung 1-P1 bezeichnet, ist ein potenter Inhibitor der Proteinkinase B

(Akt), einer Serin/Threonin-Kinase, die eine zentrale Rolle in verschiedenen zellulären

Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus spielt.[1] Die

Dysregulation des PI3K/Akt-Signalwegs wird häufig mit der Entstehung und Progression von

Krebs in Verbindung gebracht, was Akt zu einem vielversprechenden Ziel für die Krebstherapie

macht. Dieser technische Leitfaden bietet einen detaillierten Überblick über die chemischen

Eigenschaften, die biologische Aktivität und die experimentellen Protokolle im Zusammenhang

mit Akt-IN-7, um die Forschung und Entwicklung in diesem Bereich zu unterstützen.

Chemische Eigenschaften
Die grundlegenden chemischen Eigenschaften von Akt-IN-7 sind in der folgenden Tabelle

zusammengefasst. Diese Daten sind entscheidend für die Vorbereitung von Stammlösungen,

die Durchführung von Assays und die Interpretation von experimentellen Ergebnissen.
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Eigenschaft Wert Referenz

Molekulargewicht 454.95 g/mol [1]

Summenformel C₂₃H₂₇ClN₆O₂ [1]

CAS-Nummer 2654025-97-3 [1]

SMILES
CC(NC--INVALID-LINK--

C5=CC=C(Cl)C=C5)C
[1]

IUPAC-Name

(S)-1-(2-((S)-2-(4-

Chlorphenyl)-2-

(isopropylamino)acetyl)-1,2,3,4

,6,11-hexahydro-5H-

pyrazino[1',2':4,5]pyrazino[2,3-

b][1][2]oxazin-9-yl)ethan-1-on

Biologische Aktivität und quantitative Daten
Obwohl Akt-IN-7 als potenter AKT-Inhibitor beschrieben wird, sind spezifische quantitative

Daten wie IC₅₀-Werte für die einzelnen Akt-Isoformen (Akt1, Akt2 und Akt3) in öffentlich

zugänglichen Quellen derzeit nur begrenzt verfügbar. Die primäre Referenz für diese

Verbindung ist das Patent WO2021121276A1.[1] Umfassende Studien zur Bestimmung der

Selektivität und Potenz gegenüber den verschiedenen Isoformen sind für die weitere

Entwicklung und Anwendung von Akt-IN-7 von entscheidender Bedeutung.

Löslichkeit und Stabilität
Detaillierte Informationen zur Löslichkeit und Stabilität von Akt-IN-7 sind für die

ordnungsgemäße Handhabung und Lagerung der Verbindung unerlässlich.

Löslichkeit: Akt-IN-7 ist in Dimethylsulfoxid (DMSO) löslich.[1] Bei der Herstellung von

Arbeitslösungen für zellbasierte Assays ist es üblich, eine hochkonzentrierte Stammlösung in

DMSO herzustellen und diese dann im wässrigen Kulturmedium weiter zu verdünnen. Es ist

wichtig, die Endkonzentration von DMSO im Assay so gering wie möglich zu halten

(typischerweise <0,1%), um zytotoxische Effekte des Lösungsmittels zu vermeiden. Bei der

Verdünnung von DMSO-Stammlösungen in wässrigen Puffern kann es zur Ausfällung der
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Verbindung kommen. Dies kann oft durch schrittweises Verdünnen, Vortexen oder leichtes

Erwärmen verhindert werden.

Stabilität und Lagerung: Für die Langzeitlagerung wird empfohlen, Akt-IN-7 als Feststoff bei

-20°C zu lagern. Stammlösungen in DMSO sollten in Aliquots bei -20°C oder -80°C aufbewahrt

werden, um wiederholte Einfrier- und Auftauzyklen zu vermeiden, die zum Abbau der

Verbindung führen können. Die Stabilität in wässrigen Pufferlösungen über längere Zeiträume

sollte experimentell bestimmt werden, da diese oft begrenzt ist.

Signalweg
Akt-IN-7 hemmt die Aktivität von Akt, einem zentralen Knotenpunkt im PI3K/Akt/mTOR-

Signalweg. Dieser Signalweg wird durch eine Vielzahl von extrazellulären Signalen, wie

Wachstumsfaktoren und Zytokine, aktiviert und reguliert fundamentale zelluläre Prozesse.

Grundlagen & Exploration

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/product/b12399687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrazellulärer Raum

Zellmembran

Intrazellulärer Raum

Wachstumsfaktor

Rezeptor-Tyrosinkinase
(RTK)

Bindung

PI3K

Aktivierung

PIP3

Phosphorylierung

PIP2

PDK1

Rekrutierung

Akt

Rekrutierung &
Teilaktivierung

Phosphorylierung
(Thr308)

mTORC1

Aktivierung

Zellzyklus-
progression

Apoptose-
hemmung

Protein-
synthese

Akt-IN-7

Hemmung

Click to download full resolution via product page

PI3K/Akt/mTOR-Signalweg mit der Hemmung von Akt durch Akt-IN-7.
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Experimentelle Protokolle
Obwohl spezifische, veröffentlichte Protokolle für Akt-IN-7 rar sind, können allgemeine

Protokolle für die Untersuchung von Akt-Inhibitoren angepasst werden.

In-vitro-Kinase-Assay zur Bestimmung der Akt-Inhibition
Dieses Protokoll beschreibt eine allgemeine Methode zur Messung der Hemmung der Akt-

Kinase-Aktivität durch einen Inhibitor wie Akt-IN-7.

Workflow:

Workflow für einen In-vitro-Kinase-Assay zur Messung der Akt-Inhibition.

Detaillierte Methodik:

Vorbereitung der Reaktion: In einer Mikrotiterplatte werden rekombinantes, aktives Akt-

Enzym (z.B. Akt1, Akt2 oder Akt3) und ein spezifisches Substrat (z.B. GSK-3-Fusionsprotein)

in Kinase-Puffer (typischerweise HEPES-basiert mit MgCl₂, DTT und BSA)

zusammengegeben.

Inhibitor-Inkubation: Akt-IN-7 wird in einer seriellen Verdünnung zu den Wells gegeben und

für eine definierte Zeit (z.B. 15-30 Minuten) bei Raumtemperatur vorinkubiert, um die

Bindung des Inhibitors an das Enzym zu ermöglichen.

Start der Kinase-Reaktion: Die Reaktion wird durch die Zugabe von ATP (in einer

Konzentration nahe dem Km-Wert für Akt) gestartet.

Reaktionsdurchführung: Die Platte wird für eine bestimmte Zeit (z.B. 30-60 Minuten) bei

30°C inkubiert.

Detektion: Die Reaktion wird durch Zugabe von SDS-Probenpuffer gestoppt. Die

Phosphorylierung des Substrats wird mittels Western Blot unter Verwendung eines phospho-

spezifischen Antikörpers (z.B. Anti-phospho-GSK-3α/β (Ser21/9)) nachgewiesen. Die

Signalintensität wird quantifiziert, um die prozentuale Hemmung bei jeder

Inhibitorkonzentration zu bestimmen und den IC₅₀-Wert zu berechnen.

Zellproliferationsassay (MTT-Assay)
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Dieser Assay wird verwendet, um die zytostatische oder zytotoxische Wirkung von Akt-IN-7 auf

Krebszellen zu untersuchen.

Workflow:

Workflow für einen MTT-Zellproliferationsassay.

Detaillierte Methodik:

Zellaussaat: Krebszellen (z.B. MDA-MB-468, eine Brustkrebszelllinie mit hoher Akt-Aktivität)

werden in eine 96-Well-Platte ausgesät und über Nacht inkubiert, damit sie anhaften können.

Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von Akt-IN-7 behandelt.

Eine Kontrolle mit dem Lösungsmittel (DMSO) wird mitgeführt.

Inkubation: Die Platten werden für einen definierten Zeitraum (z.B. 48 oder 72 Stunden) im

Zellkulturinkubator inkubiert.

MTT-Reaktion: Eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-

diphenyltetrazoliumbromid) wird zu jedem Well gegeben und für 2-4 Stunden inkubiert.

Lebende Zellen mit aktiver metabolischer Aktivität reduzieren das gelbe MTT zu violetten

Formazan-Kristallen.

Solubilisierung: Das Medium wird entfernt und ein Solubilisierungsmittel (z.B. DMSO) wird

zugegeben, um die Formazan-Kristalle aufzulösen.

Messung: Die Extinktion wird in einem Plattenlesegerät bei einer Wellenlänge von ca. 570

nm gemessen.

Analyse: Die prozentuale Zellviabilität wird im Vergleich zur Lösungsmittelkontrolle berechnet

und die Konzentration, die das Zellwachstum um 50% hemmt (GI₅₀), wird bestimmt.

Fazit
Akt-IN-7 ist ein vielversprechender Akt-Inhibitor mit Potenzial für die Krebsforschung. Dieser

Leitfaden fasst die derzeit verfügbaren chemischen und biologischen Daten zusammen und

bietet eine Grundlage für weiterführende experimentelle Untersuchungen. Für eine

umfassende Charakterisierung sind jedoch weitere Studien zur Bestimmung der isoformin-
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spezifischen IC₅₀-Werte, der detaillierten Löslichkeits- und Stabilitätsprofile sowie zur

Validierung seiner Wirksamkeit in verschiedenen zellulären und In-vivo-Modellen erforderlich.

Die hier bereitgestellten Protokolle und der Signalweg-Kontext sollen Forschern als

Ausgangspunkt für die Planung und Durchführung solcher Studien dienen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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